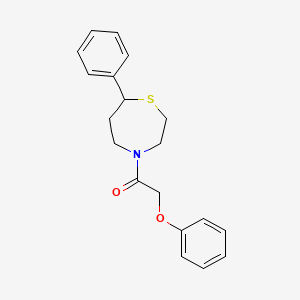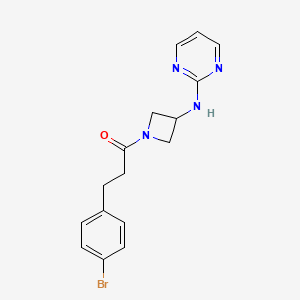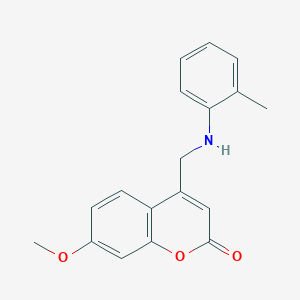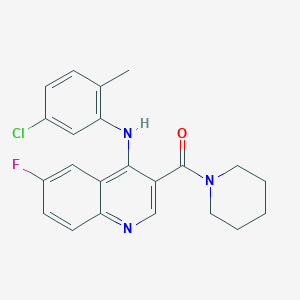![molecular formula C23H22N6O2 B2519013 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852439-99-7](/img/structure/B2519013.png)
5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is a derivative of the pyrazolopyrimidine class. Pyrazolopyrimidines are a group of compounds that have been extensively studied for their potential therapeutic applications. They are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves the condensation of various precursors. For instance, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones was achieved through a single-step condensation of carboxamide with aromatic aldehydes in the presence of iodine . This method demonstrates the potential for creating a wide array of pyrazolopyrimidine derivatives by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The specific compound mentioned has additional phenyl and piperazine groups, which may influence its binding affinity and selectivity towards biological targets. The structure-activity relationship (SAR) is crucial in understanding how different substitutions on the pyrazolopyrimidine core affect biological activity .
Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions, including esterification, cycloaddition, and condensation reactions. For example, the esterification of pyrazolopyrimidinones with different alcohols leads to the formation of new ester-linked hybrids . Additionally, the use of 3-propargyl bromide in reactions with pyrazolopyrimidines can yield triazole regioisomers through 1,3-dipolar cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidines are influenced by their molecular structure. The presence of substituents such as trifluoroethoxy groups can enhance the potency and selectivity of these compounds as phosphodiesterase 5 (PDE5) inhibitors . Moreover, the introduction of different side chains and substituents can significantly affect the therapeutic index and reduce side effects, such as ulcerogenic activity, as seen in the case of 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one .
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Properties
- Synthesis and Biological Evaluation : A series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential in anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Antiulcerogenic Activity
- Nonsteroidal Antiinflammatory Drugs (NSAIDs) : Syntheses of pyrazolo[1,5-a]pyrimidines indicated a relationship between structural modifications and anti-inflammatory properties, with some compounds showing antiulcerogenic properties (Auzzi et al., 1983).
Antimicrobial and Antioxidant Activities
- Antitubercular Studies : Novel homopiperazine-pyrimidine-pyrazole hybrids were synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis strains (Vavaiya et al., 2022).
- Antibacterial Pyrazolopyrimidine Derivatives : Synthesis of new pyrazolopyrimidine derivatives displayed significant antibacterial activity (Rahmouni et al., 2014).
Enzymatic Activity Enhancement
- Enhancement of Cellobiase Reactivity : Newly synthesized pyrazolopyrimidin-4-ones significantly increased the reactivity of cellobiase, an enzyme that breaks down cellulose (Abd & Awas, 2008).
Potential for Sildenafil Analogues
- Sildenafil Isostere Synthesis : Pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives were synthesized and evaluated for their anti‐phosphodiesterase‐5 activity, suggesting potential as sildenafil analogues (Su et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetDopamine D2 and D3 receptors , and Quorum Sensing pathways in bacteria . These targets play crucial roles in neurological signaling and bacterial cell-cell communication, respectively.
Mode of Action
Related compounds have shown to bind to the active site of their targets, leading to inhibition or activation of the target’s function .
Pharmacokinetics
Related compounds have shown good pharmacokinetics in preclinical species .
Result of Action
Related compounds have shown promising results in inhibiting bacterial growth and biofilm formation , and exhibiting high-affinity binding and functional affinities for the D3 receptor .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-21(27-13-11-26(12-14-27)18-7-3-1-4-8-18)16-28-17-24-22-20(23(28)31)15-25-29(22)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVCJDGGLSRPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2518934.png)


![Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2518938.png)






![2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2518948.png)
![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)
![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)
![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)